Aristololactam
Overview
Description
Aristolactam I is a naturally occurring phenanthrene lactam alkaloid derived from the Aristolochiaceae family, particularly from the Aristolochia and Asarum species . It is a major metabolite of aristolochic acid I and is known for its nephrotoxic and carcinogenic properties . Aristolactam I has been studied extensively due to its significant biological activities, including anti-inflammatory, anti-platelet, anti-mycobacterial, neuroprotective, and anti-cancer properties .
Mechanism of Action
Mode of Action
AL-I interacts with its targets, the renal proximal tubule cells, by causing direct injury . The cytotoxic potency of AL-I is higher than that of AA-I, and the cytotoxic effects of these molecules are mediated through the induction of apoptosis in a caspase-3-dependent pathway .
Biochemical Pathways
The biochemical pathways affected by AL-I involve the biotransformation, adduction, and mutagenesis of AAs . DNA adduction plays a central role in AA-induced cancers . Significant gaps remain in our knowledge as to how cellular enzymes promote the activation of aas and how the reactive species selectively bind to dna and kidney proteins .
Result of Action
The result of AL-I’s action is the induction of apoptosis in renal proximal tubule cells . This leads to direct damage to these cells, contributing to the development of chronic renal disease and cancer .
Action Environment
The action of AL-I can be influenced by environmental factors. For instance, AAs, from which AL-I is derived, occur primarily in Aristolochia herbs, which are used extensively in folk medicines . . This widespread availability and use can influence the action, efficacy, and stability of AL-I.
Biochemical Analysis
Biochemical Properties
Aristololactam I plays a significant role in biochemical reactions, particularly in the context of renal toxicity. It directly injures renal proximal tubule cells, and its cytotoxic potency is higher than that of aristolochic acid I. The cytotoxic effects of this compound I are mediated through the induction of apoptosis in a caspase-3-dependent pathway . This compound interacts with various enzymes and proteins, including caspase-3, which is crucial for the execution of apoptosis. Additionally, this compound I forms DNA adducts, leading to mutagenesis and carcinogenesis .
Cellular Effects
This compound I exerts profound effects on various types of cells and cellular processes. In renal epithelial cells, it induces apoptosis through the activation of caspase-3 . This compound also affects cell signaling pathways, leading to cell cycle arrest in the S-phase and inhibition of cell proliferation . Furthermore, this compound I influences gene expression by forming DNA adducts, which can result in mutations and cancer development . Its impact on cellular metabolism includes the disruption of normal cellular functions and induction of cytotoxicity.
Molecular Mechanism
The molecular mechanism of action of this compound I involves several key processes. It binds to DNA, forming covalent adducts that interfere with DNA replication and transcription . This binding leads to mutations and genomic instability, contributing to carcinogenesis. Additionally, this compound I activates caspase-3, which plays a pivotal role in the apoptotic pathway . The compound’s ability to induce apoptosis is a critical aspect of its cytotoxic effects. Moreover, this compound I inhibits certain enzymes involved in DNA repair, further exacerbating its mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound I change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and higher temperatures . Long-term studies have shown that this compound I continues to exert cytotoxic effects on renal cells over extended periods, leading to sustained apoptosis and cell death . In vitro studies have demonstrated that the cytotoxicity of this compound I is both time- and dose-dependent, with prolonged exposure resulting in increased cell damage .
Dosage Effects in Animal Models
The effects of this compound I vary with different dosages in animal models. At lower doses, the compound induces mild cytotoxicity and apoptosis in renal cells . At higher doses, this compound I causes significant renal damage, characterized by extensive apoptosis and necrosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in cytotoxicity. Additionally, high doses of this compound I can result in toxic effects, including renal failure and other adverse outcomes .
Metabolic Pathways
This compound I is involved in several metabolic pathways, primarily through its conversion from aristolochic acid I via nitroreduction . This metabolic process is facilitated by enzymes such as cytochrome P450 and nitroreductases . The compound’s interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage. This compound I also affects metabolic flux by disrupting normal cellular processes and inducing oxidative stress .
Transport and Distribution
Within cells and tissues, this compound I is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization is influenced by its ability to bind to serum proteins, which facilitate its transport to target tissues . This compound I accumulates in renal tissues, where it exerts its cytotoxic effects. The distribution of this compound I within the body is also affected by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
This compound I is primarily localized in the nucleus and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it needs to interact with DNA and other nuclear components to exert its mutagenic effects. The compound’s ability to form DNA adducts and induce apoptosis is dependent on its presence in the nucleus . Additionally, this compound I may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aristolactam I involves a combination of C–H bond activation and dehydro-Diels–Alder reactions . One method includes the oxidative cyclization of benzamides with vinyl sulfone, followed by a ruthenium-catalyzed C–H bond activation . Another approach involves the dehydro-Diels–Alder reaction followed by the fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes . These methods allow for the construction of all the rings of aristolactams from easily available starting materials.
Industrial Production Methods
Industrial production methods for aristolactam I are not well-documented, likely due to its toxic nature and limited commercial applications. the synthetic routes mentioned above can be adapted for large-scale production with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Aristolactam I undergoes various chemical reactions, including:
Oxidation: Aristolactam I can be oxidized to form aristolactam N-oxide.
Reduction: Reduction of aristolactam I can yield dihydroaristolactam.
Substitution: Aristolactam I can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Oxidation: Aristolactam N-oxide.
Reduction: Dihydroaristolactam.
Substitution: Various substituted aristolactam derivatives.
Scientific Research Applications
Aristolactam I has been studied for its diverse biological activities:
Comparison with Similar Compounds
Similar Compounds
Aristolochic Acid I (AA-I): The parent compound of aristolactam I, known for its nephrotoxic and carcinogenic properties.
Aristolochic Acid II (AA-II): Another major derivative of aristolochic acid, with similar genotoxic potential.
Aristolactam II: A structurally similar compound with comparable biological activities.
Uniqueness
Aristolactam I is unique due to its higher cytotoxic potency compared to aristolochic acid I . Its ability to form persistent DNA adducts makes it a significant compound for studying the mechanisms of nephrotoxicity and carcinogenicity .
Properties
IUPAC Name |
14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKGWUJNGEKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158430 | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-02-3 | |
Record name | Aristolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristololactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristololactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13395-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOLACTUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G8CFM4T9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.